molecular formula C19H26N4O2S B12482840 2-{[4-ethyl-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyethyl)acetamide

2-{[4-ethyl-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyethyl)acetamide

Cat. No.: B12482840
M. Wt: 374.5 g/mol
InChI Key: YEHZFVXDOIRWEP-UHFFFAOYSA-N
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Description

2-{[4-ethyl-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyethyl)acetamide is a complex organic compound that features a triazole ring, a tetrahydronaphthalene moiety, and a sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-ethyl-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyethyl)acetamide typically involves multiple steps. One common approach is to start with the preparation of the triazole ring, followed by the introduction of the tetrahydronaphthalene moiety and the sulfanyl group. The final step involves the attachment of the N-(2-methoxyethyl)acetamide group. Reaction conditions often include the use of solvents such as dichloromethane (DCM) and acetonitrile (MeCN), and catalysts like DBTA .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

2-{[4-ethyl-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: The ethyl group on the triazole ring can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the triazole ring.

Scientific Research Applications

2-{[4-ethyl-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyethyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-{[4-ethyl-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyethyl)acetamide involves its interaction with specific molecular targets and pathways. The triazole ring and tetrahydronaphthalene moiety may interact with enzymes or receptors, leading to modulation of biological processes. The sulfanyl group could also play a role in the compound’s activity by forming disulfide bonds or undergoing redox reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[4-ethyl-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyethyl)acetamide is unique due to the combination of its structural features, which confer specific chemical and biological properties

Properties

Molecular Formula

C19H26N4O2S

Molecular Weight

374.5 g/mol

IUPAC Name

2-[[4-ethyl-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methoxyethyl)acetamide

InChI

InChI=1S/C19H26N4O2S/c1-3-23-18(16-9-8-14-6-4-5-7-15(14)12-16)21-22-19(23)26-13-17(24)20-10-11-25-2/h8-9,12H,3-7,10-11,13H2,1-2H3,(H,20,24)

InChI Key

YEHZFVXDOIRWEP-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NCCOC)C2=CC3=C(CCCC3)C=C2

Origin of Product

United States

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